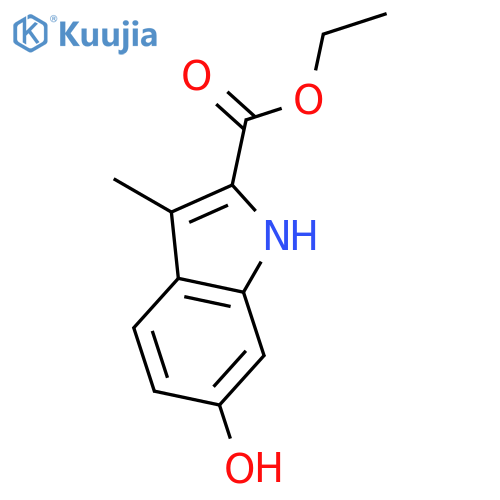

Cas no 519158-45-3 (1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester)

519158-45-3 structure

商品名:1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester

1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester

- ethyl 6-hydroxy-3-methyl-1h-indole-2-carboxylate

- SCHEMBL1121564

- 519158-45-3

- ethyl 3-methyl-6-hydroxy-1H-indole-2-carboxylate

- BCLDYNBSDBQITJ-UHFFFAOYSA-N

-

- インチ: InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)9-5-4-8(14)6-10(9)13-11/h4-6,13-14H,3H2,1-2H3

- InChIKey: BCLDYNBSDBQITJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 219.08954328Da

- どういたいしつりょう: 219.08954328Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10858230-1.0g |

ethyl 6-hydroxy-3-methyl-1H-indole-2-carboxylate |

519158-45-3 | 95% | 1.0g |

$0.0 | 2023-01-07 |

1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Ping Tong Food Funct., 2020,11, 628-639

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

519158-45-3 (1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester) 関連製品

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬